molecular formula C9H7N3O4S B2981945 N-(5-methylisoxazol-3-yl)-5-nitrothiophene-2-carboxamide CAS No. 477546-55-7

N-(5-methylisoxazol-3-yl)-5-nitrothiophene-2-carboxamide

Cat. No.: B2981945
CAS No.: 477546-55-7
M. Wt: 253.23
InChI Key: UXCPURMLPYCTRP-UHFFFAOYSA-N
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Description

N-(5-methylisoxazol-3-yl)-5-nitrothiophene-2-carboxamide is a compound that belongs to the class of heterocyclic compounds It features an isoxazole ring and a thiophene ring, both of which are known for their significant biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 5-methylisoxazole with 5-nitrothiophene-2-carboxylic acid in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The choice of solvents, reagents, and reaction conditions are carefully controlled to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-(5-methylisoxazol-3-yl)-5-nitrothiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5-methylisoxazol-3-yl)-5-nitrothiophene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-methylisoxazol-3-yl)-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The isoxazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-methylisoxazol-3-yl)acetamide
  • N-(5-methylisoxazol-3-yl)malonamide
  • N-(5-methylisoxazol-3-yl)oxalamide

Uniqueness

N-(5-methylisoxazol-3-yl)-5-nitrothiophene-2-carboxamide is unique due to the presence of both the isoxazole and nitrothiophene moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it offers enhanced reactivity and potential for diverse chemical transformations .

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-5-nitrothiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O4S/c1-5-4-7(11-16-5)10-9(13)6-2-3-8(17-6)12(14)15/h2-4H,1H3,(H,10,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXCPURMLPYCTRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=CC=C(S2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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